molecular formula C12H11NO4 B11877026 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B11877026
M. Wt: 233.22 g/mol
InChI Key: LWECKDKVAITZBE-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C12H11NO4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylquinoline and 4-hydroxy-8-methoxyquinoline.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring into more saturated derivatives.

    Substitution: Substitution reactions can introduce different substituents onto the quinoline ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Uniqueness

4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-3-7-10(9(4-6)17-2)13-5-8(11(7)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECKDKVAITZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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